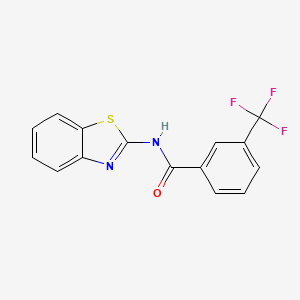![molecular formula C18H13N3O3S3 B2420005 4-[(2-metilsulfanil-[1,3]tiazolo[4,5-g][1,3]benzotiazol-7-il)carbamoil]benzoato de metilo CAS No. 361173-21-9](/img/structure/B2420005.png)
4-[(2-metilsulfanil-[1,3]tiazolo[4,5-g][1,3]benzotiazol-7-il)carbamoil]benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with fused thiazole and benzothiazole rings, which are known for their significant biological activities
Aplicaciones Científicas De Investigación
methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mecanismo De Acción
Mode of Action
The compound interacts with topoisomerase I, inhibiting its activity . This inhibition is achieved by stabilizing the topoisomerase I/DNA complex, which results in DNA damage during cell replication . This effectively inhibits the proliferation of cancer cells .
Pharmacokinetics
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By causing DNA damage during cell replication, the compound effectively inhibits the growth of these cells .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate are not fully explored yet. Compounds with similar thiazole structures have been found to interact with various enzymes and proteins . For instance, thiazolo[4,5-d]pyrimidin-7(6H)-ones were evaluated as anticancer agents and demonstrated potent cytotoxicity and topoisomerase I inhibitory activity
Cellular Effects
The cellular effects of Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate are not well-documented at this time. Related thiazole compounds have demonstrated significant effects on cell function . For example, thiazolo[4,5-d]pyrimidin-7(6H)-ones have shown to inhibit topoisomerase I, an enzyme crucial for DNA replication, thus inhibiting the proliferation of cancer cells
Molecular Mechanism
The molecular mechanism of action of Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate is currently unknown. Related thiazolo[4,5-d]pyrimidin-7(6H)-ones have been found to inhibit topoisomerase I, a key enzyme involved in DNA replication . This inhibition is achieved through binding interactions with the topoisomerase I/DNA complex
Metabolic Pathways
The metabolic pathways involving Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate are not well-understood at this time. Thiazole compounds are known to be involved in various metabolic processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole and benzothiazole rings followed by their fusion. The process often starts with the preparation of intermediate compounds such as 2-aminothiazole and 2-aminobenzothiazole, which are then subjected to cyclization reactions under specific conditions to form the fused heterocyclic structure. The final step involves the esterification of the carboxyl group with methanol to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methyl sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups results in amines.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds also feature fused thiazole rings and are investigated for their anticancer properties.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share structural similarities and are used in various biological applications.
Uniqueness
methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate is unique due to its specific combination of thiazole and benzothiazole rings, which confer distinct biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
Propiedades
IUPAC Name |
methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S3/c1-24-16(23)10-5-3-9(4-6-10)15(22)21-17-19-11-7-8-12-14(13(11)26-17)27-18(20-12)25-2/h3-8H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKAMSFEVSGBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2419922.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419923.png)
![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2419924.png)
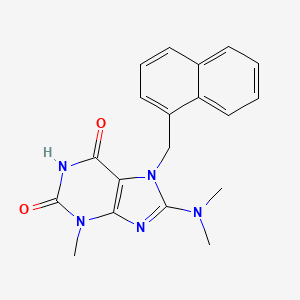
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2419926.png)
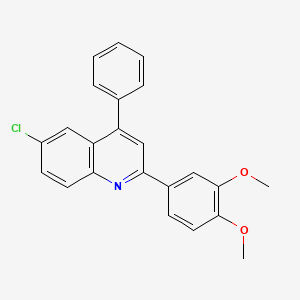
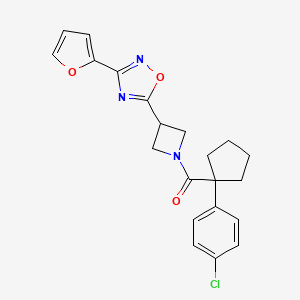
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419932.png)
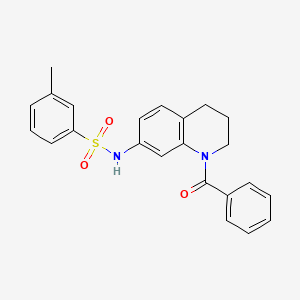
![(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2419936.png)
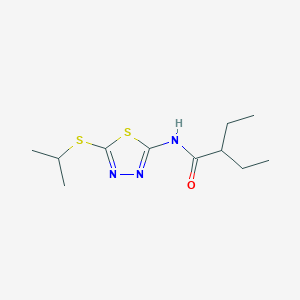
![3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2419940.png)
![N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2419942.png)
